molecular formula C12H17N5OS B1374223 4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1485265-60-8

4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B1374223
CAS No.: 1485265-60-8
M. Wt: 279.36 g/mol
InChI Key: WKRBZFMYFRCRTO-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazole moiety and other functional groups. Common reagents used in the synthesis include ethylamine, methylamine, and various thiazole derivatives. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-amino-2-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c1-4-17-11(10(13)5-14-17)12(18)16(3)6-9-7-19-8(2)15-9/h5,7H,4,6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRBZFMYFRCRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)N(C)CC2=CSC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
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4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
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4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
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4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
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4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

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